molecular formula C8H16O3 B14195023 Propyl 2-ethoxypropanoate CAS No. 869190-71-6

Propyl 2-ethoxypropanoate

Cat. No.: B14195023
CAS No.: 869190-71-6
M. Wt: 160.21 g/mol
InChI Key: GXKPKHWZTLSCIB-UHFFFAOYSA-N
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Description

Propyl 2-ethoxypropanoate is an organic compound with the molecular formula C8H16O3. It is an ester formed from propanol and 2-ethoxypropanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-ethoxypropanoate can be synthesized through the esterification reaction between propanol and 2-ethoxypropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction conditions are optimized to achieve high yields and purity of the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-ethoxypropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield propanol and 2-ethoxypropanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Propanol and 2-ethoxypropanoic acid.

    Reduction: Propanol and 2-ethoxypropanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Propyl 2-ethoxypropanoate has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of propyl 2-ethoxypropanoate involves its hydrolysis in the presence of water and enzymes or acidic/basic conditions. The ester bond is cleaved, releasing propanol and 2-ethoxypropanoic acid. These products can then participate in various biochemical pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-ethoxypropanoate
  • Methyl 2-ethoxypropanoate
  • Butyl 2-ethoxypropanoate

Comparison

Propyl 2-ethoxypropanoate is unique due to its specific ester linkage and the presence of a propyl group. Compared to ethyl and methyl analogs, it has a higher molecular weight and different physical properties such as boiling point and solubility. These differences can influence its reactivity and applications in various fields.

Properties

CAS No.

869190-71-6

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

propyl 2-ethoxypropanoate

InChI

InChI=1S/C8H16O3/c1-4-6-11-8(9)7(3)10-5-2/h7H,4-6H2,1-3H3

InChI Key

GXKPKHWZTLSCIB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)OCC

Origin of Product

United States

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